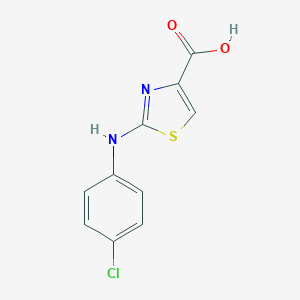

2-(4-氯苯胺基)-1,3-噻唑-4-羧酸

描述

Synthesis Analysis

The synthesis of thiazole derivatives, including 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid, involves various chemical reactions aimed at incorporating the thiazole moiety into complex molecules. For instance, Fengyun Li et al. (2015) developed novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, demonstrating a systematic approach to synthesizing these compounds and evaluating their biological activities (Li et al., 2015). Similarly, other studies have focused on creating derivatives of carboxylic acids and thiazoles to explore new medicines and diagnostic tools, reflecting the versatility of thiazole chemistry in contributing to pharmaceutical advancements (Fedotov & Hotsulia, 2023).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial in determining their chemical behavior and potential applications. For example, the crystallographic study of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate by Kennedy et al. (1999) provides insights into the structural features of thiazole compounds, highlighting the importance of molecular geometry in their functionality (Kennedy et al., 1999).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in forming N-substituted indole-2-thiols showcases the flexibility of thiazole compounds in synthesizing heterocyclic analogs with potential biological activities (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as their crystalline behaviors and liquid crystalline properties, are also of significant interest. Jaffer et al. (2017) characterized new carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety, examining their liquid crystalline behaviors to understand the impact of molecular structure on physical properties (Jaffer et al., 2017).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including their reactivity and interaction with other molecules, are fundamental to their applications in chemistry and biology. The study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate by Haroon et al. (2018) through both experimental and theoretical methods highlights the intricate chemical behavior of thiazole compounds and their potential utility in various chemical reactions (Haroon et al., 2018).

科学研究应用

1. Dyeing Applications on Cotton, Silk, and Wool Fibers

- Summary of Application : Heterocyclic quinazolinone-based hot brand monoazo reactive dyes were obtained by diazotization of 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one and coupling with a variety of cyanurated coupling components . These dyes were used for dyeing applications on cotton, silk, and wool fibers .

- Methods of Application : The dyes were characterized by elemental analysis (C, H, N) and by use of spectroscopic techniques (FT-IR, UV–visible, 1H NMR) . Their performance as reactive dyes was assessed on silk, wool, and cotton fabrics .

- Results or Outcomes : The dyes were found to give a variety of color shades with very good depth and uniformity on the fibers . The fastness of all the dyes on the fibers was moderate to excellent .

2. Biological and Analytical Applications of Schiff Base Metal Complexes

- Summary of Application : Schiff bases are organic compounds that are synthesized from the condensation of a primary amine with a carbonyl group . They are regarded as an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms to form stable complexes .

- Methods of Application : Schiff bases have been synthesized from a variety of compounds such as aminothiazoles, amino acids, pyrazolone, 2-hydroxy-1-naphthalaniline, amino sugars, aromatic aldehydes, triazole ring, thiosemicarbazides, and isatin .

- Results or Outcomes : Tremendous interest has been aroused to explore the potential applications of metal complexes of various Schiff bases in confronting the challenges facing mankind such as antimicrobial resistance and environmental pollution .

3. Synthesis of ((2-(4-Chloroanilino)-2-Oxoethyl)Sulfonyl)Acetic Acid

- Summary of Application : This compound is synthesized and provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It belongs to the class of organic compounds known as alanine and derivatives .

- Methods of Application : The specific synthesis methods are not provided, but typically such compounds are synthesized in a laboratory setting using standard organic chemistry techniques .

- Results or Outcomes : The product is used by researchers in various fields for early discovery research .

4. Growth and Characterization of 4-Chloro-2-Nitroaniline Nonlinear Optical Single Crystals

- Summary of Application : The organic nonlinear optical (NLO) single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

- Methods of Application : The 4Cl2NA molecules were grown by slow evaporation method . The grown crystal was characterized by single-crystal XRD analysis, FTIR and FT-Raman spectral analysis, UV–Visible spectral analysis, thermal TG/DTA thermogram analysis, and mechanical Vickers hardness analysis .

- Results or Outcomes : The grown material was found to be thermally stable up to 115 °C and the second harmonic generation efficiency was 3.2 times greater than that of the KDP .

5. ((2-(4-Chloroanilino)-2-Oxoethyl)Sulfonyl)Acetic Acid

- Summary of Application : This compound is synthesized and provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It belongs to the class of organic compounds known as alanine and derivatives .

- Methods of Application : The specific synthesis methods are not provided, but typically such compounds are synthesized in a laboratory setting using standard organic chemistry techniques .

- Results or Outcomes : The product is used by researchers in various fields for early discovery research .

6. Growth and Characterization of 4-Chloro-2-Nitroaniline Nonlinear Optical Single Crystals

- Summary of Application : The organic nonlinear optical (NLO) single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

- Methods of Application : The 4Cl2NA molecules were grown by slow evaporation method . The grown crystal was characterized by single-crystal XRD analysis, FTIR and FT-Raman spectral analysis, UV–Visible spectral analysis, thermal TG/DTA thermogram analysis, and mechanical Vickers hardness analysis .

- Results or Outcomes : The grown material was found to be thermally stable up to 115 °C and the second harmonic generation efficiency was 3.2 times greater than that of the KDP .

未来方向

属性

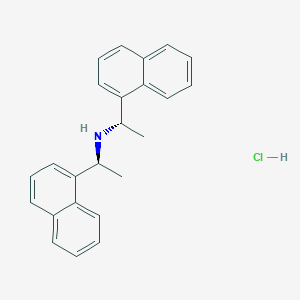

IUPAC Name |

2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPFGKWKFOXQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374028 | |

| Record name | 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | |

CAS RN |

165682-82-6 | |

| Record name | 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165682-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 165682-82-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)

![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)

![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)

![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)